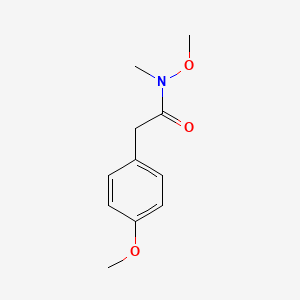
Fmoc-3-amino-4-methylbenzoic acid
説明
Fmoc-3-amino-4-methylbenzoic acid is a derivative of benzoic acid with an amino group and a methyl group as substituents on the benzene ring. It is part of a family of Fmoc-protected amino acids commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protection for the amino group during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids and derivatives is a critical step in the preparation of peptides. For instance, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from l-homoserine demonstrates the incorporation of Fmoc-protected amino acids into peptides using solid-phase peptide synthesis . Similarly, the synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-amino acids from Fmoc-protected aspartic acid highlights the versatility of Fmoc chemistry in generating nonnatural amino acids for combinatorial synthesis . The use of Fmoc amino acid chlorides in solid-phase peptide synthesis further exemplifies the adaptability of Fmoc chemistry, where in situ conversion to N-hydroxybenzotriazole esters is employed .
Molecular Structure Analysis
The molecular structure of this compound would include a fluorenylmethyl group attached to the oxygen of the carbonyl group, which is connected to the amino group on the benzene ring. The presence of the methyl group on the benzene ring would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and the stability of the Fmoc group during peptide synthesis .
Chemical Reactions Analysis
Fmoc-protected amino acids undergo various chemical reactions during peptide synthesis. The Fmoc group is typically removed under basic conditions without affecting the chiral center of the amino acid, which is crucial for maintaining the enantiomeric purity of the synthesized peptides . The reactivity of Fmoc-amino acid derivatives, such as the formation of benzotriazoles from N-Fmoc-α-amino acids, demonstrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the Fmoc group and the substituents on the benzene ring. The Fmoc group is known for its stability under a variety of conditions, allowing for its use in solid-phase peptide synthesis . The introduction of the methyl group may affect the compound's hydrophobicity, solubility, and overall reactivity in peptide coupling reactions. The esterification of Fmoc amino acids to resins, as described in the literature, is an important aspect of their physical properties, as it determines the efficiency of peptide synthesis on solid supports .
科学的研究の応用
Large-Scale Syntheses and Combinatorial Libraries
Fmoc-3-amino-4-methylbenzoic acid is used in large-scale syntheses of FMOC-protected non-proteogenic amino acids, serving as building blocks for combinatorial libraries. This process involves the conversion of commercially available amino acids like 4-aminomethylbenzoic acid into FMOC-derivatives in high yields, enabling the creation of diverse molecular libraries for various applications (Dener et al., 2001).
Unnatural Amino Acid Synthesis
The compound also plays a role in the synthesis of unnatural amino acids, such as the one mimicking a tripeptide β-strand and forming β-sheetlike hydrogen-bonded dimers. This process involves the use of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, showcasing the compound's utility in creating novel amino acids for advanced biochemical applications (Nowick et al., 2000).
Enantioseparation in Chromatography
This compound is also significant in chromatography, particularly in the enantioseparation of N-protected fluorenylmethoxycarbonyl (N-FMOC) alpha-amino acids. This process uses polysaccharide-derived chiral stationary phases, highlighting the compound's role in enantiomeric separation, crucial for purifying and characterizing chiral molecules (Lee et al., 2008).
Solid-phase Synthesis Applications
The compound is integral in solid-phase synthesis, specifically in the synthesis of metal-complex containing peptides and peptide amides. Its utility in anchoring amino acids to various resins and facilitating the nucleophilic cleavage of peptide-metal complexes from resins without decomplexation is crucial in peptide synthesis and modification (Dirscherl et al., 2007; Story & Aldrich, 2009).
Development of Heterocyclic γ-Amino Acids
This compound is used in the development of constrained heterocyclic γ-amino acids, valuable for mimicking secondary structures of proteins. The synthesis centers on cross-Claisen condensations, demonstrating the compound's role in creating innovative amino acids for protein structure studies (Mathieu et al., 2015).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
作用機序
Target of Action
Fmoc-3-amino-4-methylbenzoic acid is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protective group for the amino group during peptide synthesis . It allows for the selective addition of amino acids in peptide chains . The Fmoc group is removed under basic conditions, allowing the free amino group to react with the carboxyl group of another amino acid, forming a peptide bond .
Biochemical Pathways
The main biochemical pathway involved with this compound is peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .
Pharmacokinetics
Its bioavailability is more pertinent in the context of its efficiency in peptide bond formation during synthesis processes .
Result of Action
The result of the action of this compound is the formation of peptide bonds, leading to the synthesis of peptides . This is crucial in the field of proteomics research, where understanding the structure and function of proteins is key .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation . The compound is typically stable under normal conditions, but the Fmoc group can be removed under basic conditions .
生化学分析
Biochemical Properties
Fmoc-3-amino-4-methylbenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is known to interact with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds during protein synthesis. Additionally, this compound can interact with aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules . These interactions are essential for the accurate and efficient synthesis of peptides and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other essential processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and proteins. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These binding interactions and enzyme modulations result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways and cellular processes . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of organic substances . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions are essential for the compound’s role in biochemical reactions and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, which facilitate the movement of small molecules into and out of cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments. These interactions are crucial for the compound’s biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals . This localization is essential for the compound’s activity and function, as it allows this compound to interact with its target biomolecules and exert its biochemical effects.
特性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-10-11-15(22(25)26)12-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLLXICLNDZTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626574 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072901-59-7 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



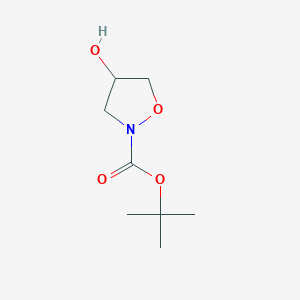


![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)
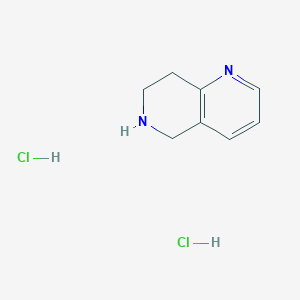
![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)

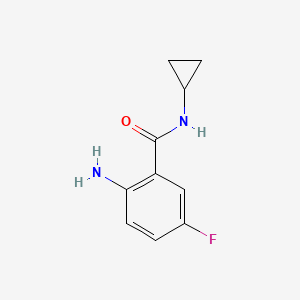
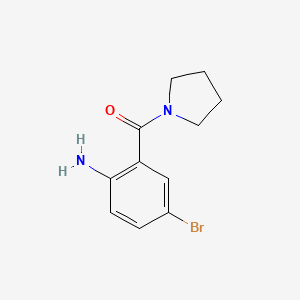

![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)
